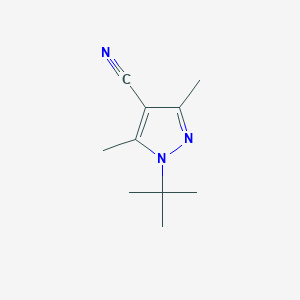![molecular formula C20H17F3N2O B2437685 2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime CAS No. 860612-36-8](/img/structure/B2437685.png)
2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,3,4,9-tetrahydro-1H-carbazol-1-one” is an important synthetic precursor of carbazole nucleus . Carbazole alkaloids possess interesting biological properties, which include antitumor, psychotropic, anti-inflammatory, antihistaminic, antibiotic, and antioxidative activities . It’s also a carbazole derivative with antimycobacterial activity .
Molecular Structure Analysis
The molecular formula of “2,3,4,9-tetrahydro-1H-carbazol-1-one” is C12H11NO . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The excited state interaction of “2,3,4,9-tetrahydro-1H-carbazol-1-one” has been found to be due to photoinduced electron transfer (PET) from the organic bases to the compounds .Physical and Chemical Properties Analysis
The molecular weight of “2,3,4,9-tetrahydro-1H-carbazol-1-one” is 185.23 . It’s a solid at room temperature . The melting point is between 168-170°C .Scientific Research Applications
Synthesis and Characterization of Carbazole Derivatives : Carbazole derivatives, including compounds similar to 2,3,4,9-tetrahydro-1H-carbazol-1-one, were synthesized and characterized using spectroscopic techniques. These compounds demonstrated potential for intermolecular interactions and showed antioxidant properties. Molecular docking studies indicated binding affinity with human proteins, suggesting potential biological applications (Serdaroğlu, Uludağ, Erçağ, Sugumar, & Rajkumar, 2021).
Antitumor Activity : Research on hetero-annulated carbazoles, derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one, showed promising in vitro antitumor activity. These compounds were effective in inhibiting cancer cell proliferation, suggesting their potential as therapeutic agents (Murali, Sparkes, & Prasad, 2017).
Microwave-Assisted Synthesis of Carbazole Derivatives : A study on microwave-assisted synthesis of 2,3,4,9-tetrahydro-1H-carbazole derivatives revealed that some synthesized compounds exhibited significant anticancer activity against specific cell lines. This method provides a rapid and efficient way to produce potentially therapeutic compounds (Chaudhary & Chaudhary, 2016).
Photoinitiator Synthesis : A novel carbazole photoinitiator was synthesized, starting from carbazole. This research highlights the potential use of carbazole derivatives in the field of photopolymerization, indicating broader applications in materials science (Xie Chuan, 2008).
Safety and Hazards
Properties
IUPAC Name |
(E)-N-[[3-(trifluoromethyl)phenyl]methoxy]-2,3,4,9-tetrahydrocarbazol-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O/c21-20(22,23)14-6-3-5-13(11-14)12-26-25-18-10-4-8-16-15-7-1-2-9-17(15)24-19(16)18/h1-3,5-7,9,11,24H,4,8,10,12H2/b25-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTNKAUXEHIHCV-XIEYBQDHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NOCC3=CC(=CC=C3)C(F)(F)F)C1)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/OCC3=CC(=CC=C3)C(F)(F)F)/C1)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2437602.png)
![1-(7-Oxa-10-azaspiro[4.6]undecan-10-yl)prop-2-en-1-one](/img/structure/B2437603.png)
![1-(9-Bromo-2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2437604.png)
![5-((2-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2437605.png)

![(E)-2-amino-N-benzyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2437607.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2437611.png)
![4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2437612.png)

![6-{[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonyl}-2H-chromen-2-one](/img/structure/B2437614.png)
![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2437618.png)
![3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2437622.png)
![N-[2-[4-(2,6-Difluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2437623.png)
![N-(4-(Benzofuran-2-yl)-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide](/img/structure/B2437625.png)
